molecular formula C12H21N3 B13234261 N-Cyclooctyl-1-methyl-1H-pyrazol-3-amine

N-Cyclooctyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13234261
M. Wt: 207.32 g/mol
InChI Key: DSWNGPLBHUNCLQ-UHFFFAOYSA-N
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Description

N-Cyclooctyl-1-methyl-1H-pyrazol-3-amine (CAS 1183880-02-5) is a pyrazole-derived amine featuring a cyclooctyl group attached to the pyrazole nitrogen at position 3 and a methyl group at position 1. This compound is characterized by its bicyclic structure, which imparts unique steric and electronic properties. With a molecular formula of $ \text{C}{12}\text{H}{21}\text{N}_3 $ and a molecular weight of 207.32 g/mol, it is typically available at 95% purity for use in pharmaceutical and chemical research as an intermediate . Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods observed in related pyrazol-3-amine derivatives (e.g., copper-catalyzed amination or hydrolysis of acetamide precursors) .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-cyclooctyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-15-10-9-12(14-15)13-11-7-5-3-2-4-6-8-11/h9-11H,2-8H2,1H3,(H,13,14)

InChI Key

DSWNGPLBHUNCLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCCCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-Cyclooctyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclooctylamine with 1-methyl-1H-pyrazol-3-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride . The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Cyclooctyl and octan-2-yl substituents enhance lipophilicity, making these compounds suitable for lipid membrane penetration in drug design .
  • Synthetic Routes : Copper-catalyzed coupling (e.g., with cyclopropanamine ) and acetamide hydrolysis are common methods. The target compound may utilize similar protocols with cyclooctylamine as the nucleophile.

Spectral and Physical Properties

NMR Spectral Data

  • This compound : Pyrazole H-4 proton expected near 5.8–6.0 ppm (similar to analogs in ). Cyclooctyl protons appear as multiplet signals at 1.5–2.5 ppm.
  • 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine : Pyridyl protons resonate at 8.5–8.9 ppm, while pyrazole H-4 is at 5.85 ppm .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Cyclopropyl protons show characteristic peaks at 0.5–1.2 ppm .

Melting Points and Stability

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Melting point = 104–107°C .
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide : Melting point = 128–130°C (precursor to pyrazol-3-amine derivatives) .

Functional Group Variations

  • Trifluoromethyl Derivatives : Compounds like 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine ($ \text{C}{10}\text{H}{13}\text{ClF}3\text{N}5 $) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
  • Chlorinated Analogs : 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine ($ \text{C}9\text{H}{10}\text{ClN}_3\text{S} $) demonstrates how halogenation influences electronic properties and reactivity .

Biological Activity

N-Cyclooctyl-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a cyclooctyl group attached to a pyrazole moiety, which is a five-membered heterocyclic structure containing two nitrogen atoms. This configuration contributes to the compound's chemical reactivity and biological activity.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors . Preliminary studies indicate that it may function as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development. Its unique structure allows it to engage with molecular targets, potentially influencing biochemical processes such as enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit various enzymes involved in critical metabolic pathways. For instance, its potential as a CHK1 inhibitor has been highlighted in studies focused on cancer treatment. CHK1 (Checkpoint Kinase 1) plays a crucial role in DNA damage response, and compounds that inhibit this kinase can be beneficial in targeting cancer cells that exhibit DNA replication stress .

Antimicrobial and Anti-inflammatory Properties

Further investigations have revealed that this compound exhibits antimicrobial and anti-inflammatory activities. These properties make it a promising candidate for developing new therapeutic agents aimed at infectious diseases and inflammatory conditions .

Comparative Studies

To understand the unique biological profile of this compound, comparisons with structurally similar compounds are essential. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amineContains a cyclopropyl group instead of cyclooctylDifferent steric effects due to smaller cyclopropyl ring
1-Methyl-1H-pyrazol-3-amineLacks cycloalkyl substituentsSimpler structure may lead to different biological activity
7-(1-Ethyl-5-methyl)-1H-pyrazol-4-aminesContains an ethyl group and additional methyl groupsPotentially different pharmacological profiles

This comparison highlights how the cyclooctyl substitution on the pyrazole ring influences the compound's reactivity and interaction with biological targets, potentially conferring unique pharmacological properties compared to similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Cancer Research : A study demonstrated that this compound effectively inhibits CHK1 in cancer cell lines, leading to reduced cell viability under DNA-damaging conditions. This suggests its potential as an anticancer agent .
  • Anti-inflammatory Effects : Another investigation reported that this compound significantly reduced pro-inflammatory cytokine production in vitro, indicating its potential utility in treating inflammatory diseases.

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